

# A Comparative Guide to the Biological Activities of 4-Morpholinopiperidine Derivatives

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## Compound of Interest

Compound Name: **4-Morpholinopiperidine**

Cat. No.: **B1299061**

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The **4-morpholinopiperidine** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an objective comparison of the performance of various **4-morpholinopiperidine** derivatives, supported by available experimental data. The information presented herein is intended to inform rational drug design and guide further research in the development of novel therapeutics.

## Antifungal Activity

Derivatives of 4-aminopiperidine, a closely related scaffold to **4-morpholinopiperidine**, have demonstrated significant antifungal properties. The mechanism of action for many of these compounds involves the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. A comparative study of several 4-aminopiperidine derivatives against various fungal strains yielded the following minimum inhibitory concentration (MIC) values.

Data Presentation: Antifungal Activity of 4-Aminopiperidine Derivatives (MIC in  $\mu\text{g/mL}$ )

Compound	Yarrowia lipolytica (MIC <sub>100</sub> )	Aspergillus spp. (MIC range)	Candida spp. (MIC range)	Mucormycetes (MIC range)
2b	1-2	2-8	2-8	8->16
3b	1-2	1-8	1-4	4->16
4b	2-4	4-16	4-8	>16
5b	4-8	8-16	8-16	>16
Amorolfine	1-2	2-8	2-8	>16
Voriconazole	1-2	1-4	1-4	4->16

Data adapted from a study on 4-aminopiperidines as novel antifungal agents. MIC values represent the concentration at which 100% (for *Y. lipolytica*) or 90% (for molds) or 80% (for yeasts) of growth was inhibited.

## Anticancer Activity

Various derivatives incorporating the morpholine and piperidine moieties have been investigated for their cytotoxic effects against a range of cancer cell lines. The data, however, is often presented for diverse structural analogs across different studies, making a direct head-to-head comparison challenging. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

Data Presentation: Anticancer Activity of Selected Piperidine/Morpholine Derivatives (IC50 in  $\mu\text{M}$ )

Compound Type	Cell Line	IC50 ( $\mu\text{M}$ )
Benzo[a]phenazine derivative	HeLa, A549, MCF-7, HL-60	1.0 - 10
Tetrahydroquinoline derivative	Various cancer cell lines	Potent activity reported
Diquinothiazine derivative	HTC116, SH-SY5Y, A549	2.3 - 17.2

Note: The presented IC50 values are from different studies and for structurally diverse compounds. This table illustrates the range of activities observed and is not a direct comparison of a homologous series.

## Anti-inflammatory Activity

The anti-inflammatory potential of morpholinopyrimidine derivatives has been explored, with some compounds showing significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Data Presentation: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives

Compound	Inhibition of NO production in RAW 246.7 cells (IC50)
V4	Reported as one of the most active
V8	Reported as one of the most active

Specific IC50 values were not provided in the snippets, but compounds V4 and V8 were identified as highly potent.

## Experimental Protocols

### Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
- MTT Addition: Add 10  $\mu$ L of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[\[1\]](#)

- Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO<sub>2</sub>).[\[1\]](#)
- Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[\[1\]](#)
- Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[\[1\]](#)

## Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent. [\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium.[\[6\]](#)[\[7\]](#)
- Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested, adjusted to a 0.5 McFarland standard.[\[7\]](#)
- Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.
- Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal strain.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[\[8\]](#)

## Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of compounds on the production of nitric oxide in LPS-stimulated macrophages.

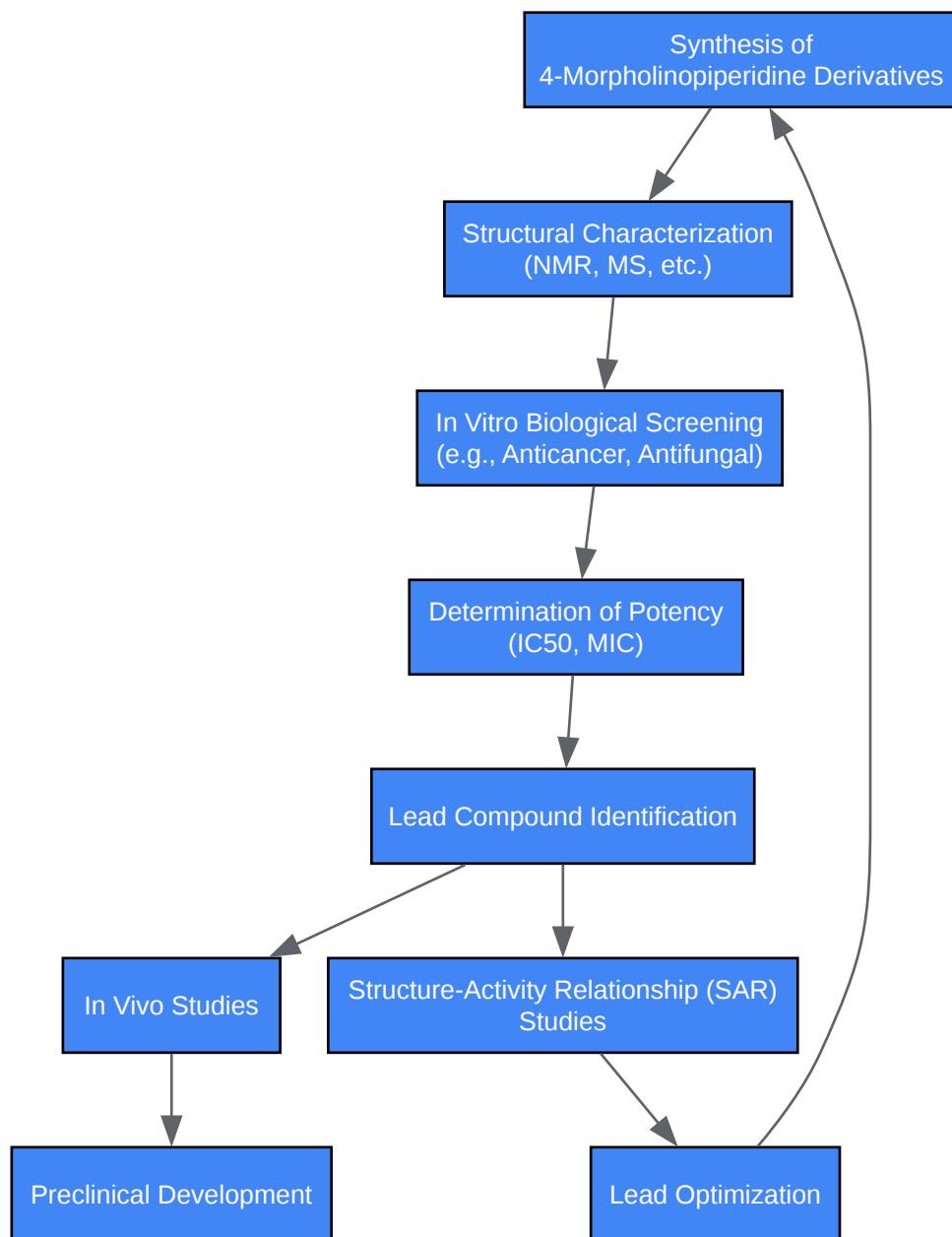
- Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

- Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
- LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.
- Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
- Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

## Visualizations

### Experimental Workflow for Drug Discovery

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of novel **4-morpholinopiperidine** derivatives.

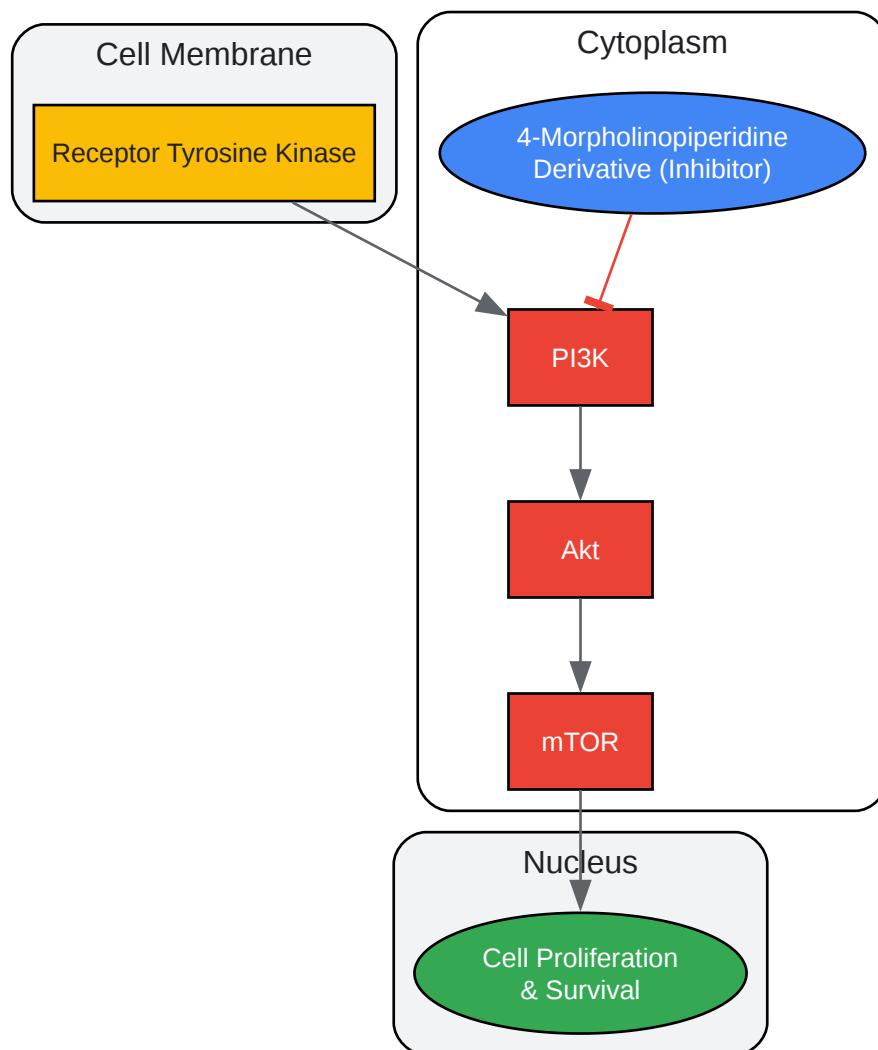


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Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel compounds.

## Signaling Pathway Inhibition (Hypothetical)

While specific signaling pathways for all derivatives are not elucidated, many anticancer agents target pathways like PI3K/Akt/mTOR. The following is a hypothetical representation.



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